molecular formula C11H10F3NO2S B12550794 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one CAS No. 154541-44-3

4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one

Cat. No.: B12550794
CAS No.: 154541-44-3
M. Wt: 277.26 g/mol
InChI Key: XYOQHWLPVNHQOI-UHFFFAOYSA-N
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Description

4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is a heterocyclic compound that contains a trifluoromethyl group, a phenyl group, and an oxathiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted amine with a trifluoromethyl-substituted thiocarbonyl compound, followed by cyclization to form the oxathiazepane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, potentially leading to the inhibition of specific biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenyl isocyanate
  • 4-(Trifluoromethyl)phenyl methanamine
  • 4-(Trifluoromethyl)phenyl isothiocyanate

Uniqueness

4-Phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one is unique due to its oxathiazepane ring structure, which is not commonly found in other trifluoromethyl-substituted compounds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

154541-44-3

Molecular Formula

C11H10F3NO2S

Molecular Weight

277.26 g/mol

IUPAC Name

4-phenyl-4-(trifluoromethyl)-1,5,3-oxathiazepan-2-one

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)10(8-4-2-1-3-5-8)15-9(16)17-6-7-18-10/h1-5H,6-7H2,(H,15,16)

InChI Key

XYOQHWLPVNHQOI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(NC(=O)O1)(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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